molecular formula C10H15BrClNO B4627485 (3-bromo-4-ethoxybenzyl)methylamine hydrochloride

(3-bromo-4-ethoxybenzyl)methylamine hydrochloride

Cat. No. B4627485
M. Wt: 280.59 g/mol
InChI Key: ZSLLJIXCZXZOJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(3-bromo-4-ethoxybenzyl)methylamine hydrochloride" involves complex chemical reactions, including nucleophilic substitution and reduction processes. For instance, research has detailed the synthesis of closely related bromobenzo derivatives through reactions with nucleophiles, leading to alkoxy-, propylthio-, and amino-substituted derivatives. Such processes are crucial for the development of various benzylamine derivatives, which are essential in creating compounds with desired chemical properties (Mataka, Ikezaki, Takahashi, Torii, & Tashiro, 1992).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through crystallography and spectroscopy. For example, the crystal structures of specific Schiff bases have been elucidated, providing insight into the spatial arrangement and electronic configuration critical for understanding the behavior and reactivity of similar benzylamine derivatives (Zhu & Qiu, 2011).

Chemical Reactions and Properties

Chemical reactions involving benzylamine derivatives are diverse, including enzymatic transformations that yield compounds with varying chemical functionalities. These reactions are pivotal for modifying the chemical properties of benzylamine derivatives, such as their solubility, reactivity, and interaction with biological molecules (Yale, 1974).

Physical Properties Analysis

The physical properties of benzylamine derivatives, including "(3-bromo-4-ethoxybenzyl)methylamine hydrochloride," such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are often determined using techniques like crystallography and are essential for the compound's storage, handling, and application in synthesis processes (Ge, Zhang, Chao, Wang, & Li, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential to undergo further chemical transformations, are key aspects of benzylamine derivatives. These properties are influenced by the compound's molecular structure and functional groups, dictating its role in further chemical reactions and applications in synthesis pathways (Dunkers & Ishida, 1995).

Scientific Research Applications

1. Toxicology and Drug Analysis

A study conducted by Poklis et al. (2014) developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a derivative of N-benzyl phenethylamines. This method is crucial in toxicology for analyzing substances related to drug intoxication cases.

2. Antibacterial Properties

Research on bromophenols from the marine red alga Rhodomela confervoides by Xu et al. (2003) identified compounds with moderate antibacterial activity. This study highlights the potential of bromophenols, similar in structure to (3-bromo-4-ethoxybenzyl)methylamine hydrochloride, in developing new antibacterial agents.

3. Neurotoxicity Studies

In the study of neurotoxin DSP-4, Gibson (1987) found that selective inhibition of monoamine oxidase B (MAO B) can block the toxicity of DSP-4 on central norepinephrine neurons. This research is important for understanding the mechanism of action and potential therapeutic applications of related compounds.

4. Pharmacological Studies

A study by Chapman et al. (1971) on pharmacologically active benzo[b]thiophen derivatives, including bromo-substituted amines, provides insights into the synthesis and potential therapeutic applications of these compounds.

5. Radical Scavenging Activity

Research by Li et al. (2012) on nitrogen-containing bromophenols isolated from Rhodomela confervoides demonstrated potent scavenging activity against radicals. This suggests potential antioxidant applications for similar bromophenol derivatives.

properties

IUPAC Name

1-(3-bromo-4-ethoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-3-13-10-5-4-8(7-12-2)6-9(10)11;/h4-6,12H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLLJIXCZXZOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-4-ethoxybenzyl)methylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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